molecular formula C14H18N2O6 B8712231 6-(4-Nitro-benzyloxycarbonylamino)-hexanoic acid

6-(4-Nitro-benzyloxycarbonylamino)-hexanoic acid

Cat. No.: B8712231
M. Wt: 310.30 g/mol
InChI Key: IPSKODJCEYAYRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Nitro-benzyloxycarbonylamino)-hexanoic acid is a useful research compound. Its molecular formula is C14H18N2O6 and its molecular weight is 310.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H18N2O6

Molecular Weight

310.30 g/mol

IUPAC Name

6-[(4-nitrophenyl)methoxycarbonylamino]hexanoic acid

InChI

InChI=1S/C14H18N2O6/c17-13(18)4-2-1-3-9-15-14(19)22-10-11-5-7-12(8-6-11)16(20)21/h5-8H,1-4,9-10H2,(H,15,19)(H,17,18)

InChI Key

IPSKODJCEYAYRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC(=O)NCCCCCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

5 g (44.2 mmole) of ε-caprolactam was dissolved in 19.48 g of 20 wt % NaOH and heated to reflux for 3-5 hours. After ε-caprolactam was hydrolyzed completely, the mixture was cooled down to 5˜10° C. and then 25 g of water and 10 g of 4-nitrobenzyl chloroformate were added. The mixture was stirred 1 hour at 5-10° C. and then washed with 25 g of ethyl acetate twice. The pH of the aqueous layer was adjusted to 1-2 by adding 16% HCl and extracted with ethyl acetate twice. Combined ethyl acetate layer was washed with water. The organic layer was dried by sodium sulfate and concentrated to obtain 6-(4-nitro-benzyloxycarbonylamino)-hexanoic acid. Purity was 93.9%.
Quantity
5 g
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25 g
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10 g
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